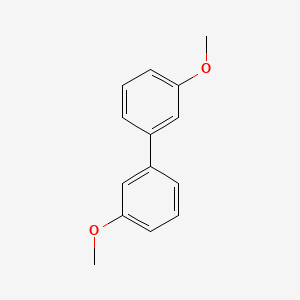

3,3'-Dimethoxybiphenyl

Description

Overview of Biphenyl (B1667301) Derivatives in Contemporary Chemical Science

Biphenyls and their derivatives are fundamental structures in synthetic organic chemistry and are prevalent in many medicinally active compounds and natural products. rsc.org While biphenyl itself is relatively non-reactive, the introduction of functional groups through reactions like electrophilic substitution is crucial for its use as an intermediate in the synthesis of a wide range of organic compounds. arabjchem.orgijsdr.org These derivatives are integral to the production of pharmaceuticals, agricultural products, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The diverse biological activities exhibited by substituted biphenyls, including anti-inflammatory, antimicrobial, and anticancer properties, underscore their importance in medicinal chemistry. ontosight.airsc.orgijsdr.org

Importance of Methoxy-Substituted Biphenyl Architectures in Advanced Chemical Systems

Among the various biphenyl derivatives, those featuring methoxy (B1213986) (-OCH3) groups hold particular significance in the development of advanced chemical systems. The presence of methoxy groups can significantly influence a molecule's electronic properties, reactivity, and biological interactions. cymitquimica.com These electron-donating groups can enhance the reactivity of the biphenyl core towards electrophilic substitution. In the context of medicinal chemistry, methoxy substitution has been shown to improve the binding affinity of biphenyl derivatives to biological targets. Furthermore, methoxy-substituted biphenyls are being explored for their potential in materials science, including applications in organic electronics and as liquid organic hydrogen carriers (LOHCs) for safe hydrogen storage. cymitquimica.commdpi.comresearchgate.net

Academic Research Landscape of 3,3'-Dimethoxybiphenyl

The specific compound this compound has been a subject of focused academic research, exploring its synthesis, properties, and applications. Scientific investigations have detailed various synthetic routes to obtain this compound, including methods like the deamination of tetrazotized o-dianisidine. orgsyn.org Its physical and chemical properties have been characterized through techniques such as X-ray diffraction, which revealed details about its crystal structure and intermolecular interactions. ias.ac.in Research has also delved into its chemical reactivity, for instance, its behavior in substitution reactions like bromination. rsc.org Moreover, this compound serves as a precursor in the synthesis of other complex molecules, including polymers and intermediates for metal-organic frameworks (MOFs). researchgate.netnih.gov

Chemical and Physical Properties of this compound

The compound this compound is an organic molecule with the chemical formula C14H14O2. nih.gov It is characterized by a biphenyl backbone with a methoxy group attached to the 3 and 3' positions of the two phenyl rings. cymitquimica.com

| Property | Value |

| Molecular Formula | C14H14O2 nih.gov |

| Molecular Weight | 214.26 g/mol nih.gov |

| Appearance | Colorless to pale yellow solid cymitquimica.com |

| Melting Point | 44-45 °C sigmaaldrich.com |

| Boiling Point | 328 °C sigmaaldrich.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water cymitquimica.com |

| CAS Number | 6161-50-8 nih.gov |

This table presents some of the key physical and chemical properties of this compound.

Synthesis and Reactions of this compound

Established Synthesis Methodologies

One established method for the synthesis of this compound involves the deamination of tetrazotized o-dianisidine using hypophosphorous acid. orgsyn.org Another common approach is the methylation of 3,3'-dihydroxybiphenyl. orgsyn.org More contemporary methods, such as the Suzuki coupling reaction, are also employed for the synthesis of biphenyl derivatives and could be applicable to this compound.

Key Chemical Reactions

Research has shown that this compound undergoes various chemical reactions. For instance, it can be brominated, with the substitution occurring primarily at the 6 and 6' positions. rsc.org It can also undergo demethylation to form 3,3'-dihydroxybiphenyl, a reaction that can be achieved using reagents like boron tribromide. orgsyn.org Furthermore, with benzoyl chloride and a stannic chloride catalyst, it can yield 3,6-dimethoxy-9-phenylfluoren-9-ol. rsc.org

Applications in Scientific Research

Role in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. cymitquimica.com Its structure allows for further functionalization, making it a precursor for more complex molecules. A notable application is its use in the synthesis of 3,3'-dihydroxybiphenyl through demethylation. orgsyn.org

Precursor for Advanced Materials

The unique structure of this compound makes it a candidate for applications in materials science. cymitquimica.com Its derivatives are being investigated for their potential use in organic electronics. cymitquimica.com For example, a derivative, dimethyl this compound-4,4'-dicarboxylate, is an intermediate in the synthesis of organic linkers for Metal-Organic Frameworks (MOFs). nih.gov

Utility in Medicinal Chemistry Research

In the field of medicinal chemistry, biphenyl derivatives are of significant interest due to their wide range of biological activities. ontosight.airsc.org While direct applications of this compound are not extensively documented, its derivatives are subjects of research. For instance, polymers derived from this compound-4,4'-diamine have been synthesized and evaluated for their biological activity, including potential anticancer properties. researchgate.netresearchgate.net The methoxy groups can enhance the lipophilicity and potentially the bioavailability of derivative compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-(3-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-7-3-5-11(9-13)12-6-4-8-14(10-12)16-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHNVSDXSPIKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210626 | |

| Record name | 3,3'-Dimethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6161-50-8 | |

| Record name | 3,3′-Dimethoxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6161-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dimethoxy-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dimethoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Dimethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethoxy-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIMETHOXY-1,1'-BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GCC093S7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 3,3 Dimethoxybiphenyl and Its Functionalized Congeners

Classical Approaches to 3,3'-Dimethoxybiphenyl Synthesis

Traditional methods for constructing the this compound scaffold have been well-established for decades. These routes often rely on fundamental organic reactions such as deamination and nucleophilic substitution.

One of the classic procedures for preparing this compound involves the deamination of o-dianisidine (also known as 3,3'-dimethoxybenzidine). orgsyn.org This multi-step process begins with the diazotization of the diamine. In a typical procedure, o-dianisidine is dissolved in aqueous hydrochloric acid and cooled to a low temperature, usually between 10–15°C. orgsyn.org An aqueous solution of sodium nitrite (B80452) is then added to form the corresponding tetrazonium salt.

The crucial step is the reductive removal of the two diazonium groups (deamination). This is effectively accomplished using hypophosphorous acid (H₃PO₂). orgsyn.org The use of hypophosphorous acid is often preferred over alternatives like ethanol (B145695) because it tends to produce higher yields and a cleaner product. orgsyn.org The reaction proceeds smoothly, yielding this compound, which can be isolated and purified. A notable characteristic of the final product is its polymorphism; it can exist in a low-melting form (around 33-35°C) and a more stable, higher-melting form (around 42-43.5°C). orgsyn.org

An alternative classical approach is the O-methylation of 3,3'-dihydroxybiphenyl. orgsyn.org This method follows a standard Williamson ether synthesis protocol. The precursor, 3,3'-dihydroxybiphenyl, is treated with a suitable methylating agent in the presence of a base. Commonly used methylating agents include dimethyl sulfate (B86663) and methyl iodide. orgsyn.org The reaction is typically performed in a basic aqueous solution or an organic solvent with a base like potassium carbonate to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide that readily reacts with the methylating agent.

| Methylating Agent | Base | Solvent(s) | Typical Temperature |

| Dimethyl Sulfate | Sodium Hydroxide (B78521) | Water | 80-100°C |

| Methyl Iodide | Potassium Carbonate | Acetone | Reflux |

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Formation

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering high efficiency and broad functional group tolerance under relatively mild conditions. mdpi.com

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl partners. mdpi.comgre.ac.uk The synthesis of this compound via this method typically involves the reaction of a 3-methoxyphenylboronic acid with a 3-haloanisole (e.g., 3-bromoanisole (B1666278) or 3-iodoanisole). The reaction is catalyzed by a palladium(0) species, which is often generated in situ. researchgate.net A base, such as sodium carbonate or potassium phosphate, is essential for the catalytic cycle. researchgate.netasianpubs.org The choice of solvent and ligand can significantly impact the reaction's efficiency, especially for sterically hindered substrates. researchgate.netnih.gov For challenging couplings, advanced ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) are employed to enhance catalyst activity and yield. asianpubs.orgnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boron Species | Palladium Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 3-Bromoanisole | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol |

This table represents generalized conditions. Specific catalyst systems and conditions may vary.

The Ullmann reaction is a classical, copper-mediated coupling of two aryl halides to form a biaryl. iitk.ac.inchem-station.com This method typically requires high temperatures and is often used for homocoupling. chem-station.comorganic-chemistry.org While modern palladium-catalyzed methods are often preferred, the Ullmann coupling remains a viable, if sometimes lower-yielding, route for certain biaryl syntheses, particularly when palladium-based methods are unsuitable. nih.gov

In the context of producing derivatives of this compound, the Ullmann reaction could be envisioned to couple two molecules of a 3-haloanisole derivative, such as methyl 5-halo-2-methoxybenzoate, to form a this compound-dicarboxylate ester. The reaction generally involves heating the aryl halide with copper powder or copper bronze at elevated temperatures, sometimes in a high-boiling solvent like dimethylformamide (DMF). The reactivity of the aryl halide follows the order I > Br > Cl. chem-station.com While effective, the yields for Ullmann couplings can be modest compared to Suzuki reactions, especially for sterically hindered substrates. nih.gov

Synthesis of Advanced Derivatives and Intermediates

The this compound core can serve as a scaffold for the synthesis of more complex, functionalized molecules. Modern cross-coupling techniques are instrumental in this regard. For instance, polychlorinated biphenyl (PCB) derivatives bearing methoxy (B1213986) groups have been synthesized using Suzuki coupling. nih.gov In one approach, a dimethoxy haloarene is coupled with a chlorinated phenylboronic acid to yield methoxylated PCB derivatives. nih.gov This strategy provides access to a range of mono- and dimethoxylated PCBs that are important as metabolites and analytical standards. nih.gov

Furthermore, the Suzuki-Miyaura reaction can be used to build even larger systems. Starting from a suitably functionalized biphenyl, such as a dibromo-dimethoxybiphenyl, further coupling with arylboronic acids can lead to the formation of terphenyl, quaterphenyl, and even larger polyphenyl structures. researchgate.net This iterative approach allows for the construction of complex, multi-aryl systems with defined connectivity. For highly substituted and sterically hindered derivatives, specialized catalyst systems, such as those using Pd(dba)₂ with a 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) ligand, have proven to be more effective than classical methods like the Ullmann coupling, providing significantly higher yields (65–98% vs. 20–38% in one study). nih.gov

Pathways to this compound-4,4'-diamine

This compound-4,4'-diamine, also known as o-dianisidine, is a crucial building block for the synthesis of azo dyes and various polymers. nih.gov Several synthetic routes have been established for its preparation.

One common method involves the deamination of tetrazotized o-dianisidine. A detailed procedure described in Organic Syntheses involves dissolving o-dianisidine in a heated solution of hydrochloric acid and water. orgsyn.org The mixture is then cooled, and a solution of sodium nitrite is added to facilitate diazotization. The resulting cold, clear red filtrate is poured into an ice-cold hypophosphorous acid solution, leading to the evolution of nitrogen and the formation of this compound. orgsyn.org This method is reported to provide good yields, typically in the range of 76–82%. orgsyn.org

Another approach to synthesizing diamine derivatives of the this compound core involves the reductive coupling of o-nitrotoluene derivatives. This process often utilizes zinc powder or silicon iron powder in a sodium hydroxide medium to reduce o-nitrotoluene to 2,2'-dimethylhydrazobenzene. Subsequent acid-catalyzed rearrangement, for instance with sulfuric acid or hydrochloric acid in the presence of sodium metabisulfite, yields the corresponding diamine.

Furthermore, this compound-4,4'-diamine serves as a versatile starting material for further functionalization. For instance, it can be reacted with maleic anhydride (B1165640) in dimethylformamide (DMF) to produce 4,4'-((3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))bis(4-oxobut-2-enoic acid) with a 90% yield. kashanu.ac.irresearchgate.net It can also be reacted with various dicarboxylic acids like glutaric acid, adipic acid, or isophthalic acid in the presence of DMF and pyridine (B92270) to synthesize new polymers. kashanu.ac.irresearchgate.net

The synthesis of bis-thiazole derivatives has also been achieved starting from this compound-4,4'-diamine. This involves a two-step process where the diamine is first reacted with potassium thiocyanate (B1210189) in the presence of hydrochloric acid to form 1,1'-(this compound-4,4'-diyl)bis(thiourea). nih.govtandfonline.com This intermediate is then reacted with phenacyl bromides to yield the desired bis-thiazole compounds. nih.govtandfonline.com

Interactive Data Table: Synthesis of this compound-4,4'-diamine Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| o-Dianisidine | HCl, NaNO₂, H₃PO₂ | This compound | 76-82 | orgsyn.org |

| o-Nitrotoluene | Zn or Si/Fe, NaOH, H₂SO₄ or HCl/Na₂S₂O₅ | 3,3'-Dimethylbiphenyl-4,4'-diamine | - | |

| This compound-4,4'-diamine | Maleic anhydride, DMF | 4,4'-((3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))bis(4-oxobut-2-enoic acid) | 90 | kashanu.ac.irresearchgate.net |

| This compound-4,4'-diamine | Glutaric acid, DMF, Pyridine | Poly(amide-ester) | - | kashanu.ac.irresearchgate.net |

| This compound-4,4'-diamine | Adipic acid, DMF, Pyridine | Poly(amide-ester) | - | kashanu.ac.irresearchgate.net |

| This compound-4,4'-diamine | Isophthalic acid, DMF, Pyridine | Poly(amide-ester) | - | kashanu.ac.irresearchgate.net |

| This compound-4,4'-diamine | Potassium thiocyanate, HCl | 1,1'-(this compound-4,4'-diyl)bis(thiourea) | - | nih.govtandfonline.com |

| 1,1'-(this compound-4,4'-diyl)bis(thiourea) | Phenacyl bromides | Bis-thiazole derivatives | - | nih.govtandfonline.com |

Synthesis of Carboxylated Biphenyl Derivatives

Carboxylated derivatives of this compound are valuable intermediates in the synthesis of more complex molecules, such as arylamides and metal-organic frameworks (MOFs). nih.govresearchgate.net The synthesis of these compounds often involves the hydrolysis of their corresponding ester precursors.

For example, 4,4'-dimethoxybiphenyl-3,3'-dicarboxylic acid can be synthesized by stirring dimethyl 4,4'-dimethoxy-3,3'-dicarboxylate with potassium hydroxide in a mixture of water and tetrahydrofuran (B95107) (THF) under reflux for 18 hours. nih.gov After concentrating the mixture and washing with diethyl ether, acidification with nitric acid yields the desired dicarboxylic acid. nih.gov The synthesis of the starting diester, dimethyl 4,4'-dimethoxy-3,3'-dicarboxylate, has been reported, although its crystal structure was not determined until later. iucr.org

Another carboxylated derivative, 3',5'-dimethoxybiphenyl-4-carboxylic acid, can be converted to its methyl ester by dissolving it in methanol (B129727) with sulfuric acid and refluxing for 16 hours. nih.gov The addition of water precipitates the product, methyl 3',5'-dimethoxybiphenyl-4-carboxylate, which can be collected by filtration in high yield (96%). nih.gov

The synthesis of 3,3′-dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic acid has been achieved with an 84% yield by reacting 2,2'-dimethoxy-6,6'-diacetylbiphenyl with a solution of sodium hypobromite (B1234621) (NaOBr), prepared from bromine and sodium hydroxide. nih.gov The reaction is carried out in 1,4-dioxane, initially at room temperature and then heated to 60 °C. nih.gov

Interactive Data Table: Synthesis of Carboxylated this compound Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Dimethyl 4,4'-dimethoxy-3,3'-dicarboxylate | KOH, H₂O, THF, HNO₃ | 4,4'-Dimethoxybiphenyl-3,3'-dicarboxylic acid | - | nih.gov |

| 3',5'-Dimethoxybiphenyl-4-carboxylic acid | Methanol, H₂SO₄ | Methyl 3',5'-dimethoxybiphenyl-4-carboxylate | 96 | nih.gov |

| 2,2'-Dimethoxy-6,6'-diacetylbiphenyl | Br₂, NaOH, 1,4-dioxane | 3,3′-Dibromo-6,6′-dimethoxybiphenyl-2,2′-dicarboxylic acid | 84 | nih.gov |

Halogenation and Other Functionalization Strategies

Halogenation of this compound provides access to a range of functionalized congeners that can be used in cross-coupling reactions and for the synthesis of more complex architectures. The regioselectivity of the halogenation is influenced by the reaction conditions and the halogenating agent used.

Iodination of this compound with iodine in acetic acid at 100°C for 2 hours can lead to a mixture of products. rsc.org Chromatographic separation on silica (B1680970) gel can yield both 4,4'-diiodo-3,3'-dimethoxybiphenyl (B2828644) and 2,2'-diiodo-5,5'-dimethoxybiphenyl, with the latter being obtained in a yield of up to 30%. rsc.org The use of an oxidizing agent is often necessary to iodinate phenol (B47542) ethers that are deactivated by other substituents. manac-inc.co.jp

Bromination of this compound has been reported to occur mainly at the 6,6'-positions. researchgate.net In a study on the synthesis of polybrominated dimethoxybiphenyls, bromination of 2,2'-biphenyldiol followed by methylation was used to synthesize specific di- and tri-brominated dimethoxybiphenyls. nih.gov

Friedel-Crafts acetylation of this compound offers another route to functionalization. When the reaction is carried out in refluxing tetrachloroethane with acetyl chloride and aluminum chloride, 4-acetyl-3-hydroxy-3'-methoxybiphenyl is formed due to monodemethylation. publish.csiro.au However, performing the acetylation in carbon disulfide prevents demethylation, yielding 4-acetyl-3,3'-dimethoxybiphenyl. publish.csiro.au This highlights the influence of the solvent on the reaction outcome.

Demethylation of this compound can be achieved using boron tribromide in methylene (B1212753) chloride at low temperatures (-80°C), yielding 3,3'-dihydroxybiphenyl in good yields (77-86%). orgsyn.org

Interactive Data Table: Halogenation and Functionalization of this compound

| Starting Material | Reagents | Product(s) | Yield (%) | Reference |

| This compound | Iodine, Acetic Acid | 4,4'-Diiodo-3,3'-dimethoxybiphenyl and 2,2'-Diiodo-5,5'-dimethoxybiphenyl | up to 30 (for 2,2'-diiodo isomer) | rsc.org |

| This compound | Acetyl chloride, AlCl₃, Tetrachloroethane | 4-Acetyl-3-hydroxy-3'-methoxybiphenyl | 33 | publish.csiro.au |

| This compound | Acetyl chloride, AlCl₃, Carbon disulfide | 4-Acetyl-3,3'-dimethoxybiphenyl | - | publish.csiro.au |

| This compound | Boron tribromide, Methylene chloride | 3,3'-Dihydroxybiphenyl | 77-86 | orgsyn.org |

| 2,2'-Biphenyldiol | Bromine, followed by methylation | Di- and tri-brominated dimethoxybiphenyls | - | nih.gov |

Comprehensive Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial data for the structural elucidation of 3,3'-Dimethoxybiphenyl.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts, multiplicities, and integration values of these signals are consistent with the proposed structure.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a separate signal, and the chemical shifts of these signals are indicative of their local electronic environment.

A representative summary of the ¹H and ¹³C NMR spectral data for this compound is presented in the interactive table below.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.30 | Triplet | Ar-H |

| ¹H | ~7.05 | Multiplet | Ar-H |

| ¹H | ~6.85 | Multiplet | Ar-H |

| ¹H | 3.84 | Singlet | -OCH₃ |

| ¹³C | ~160.0 | Singlet | C-O |

| ¹³C | ~142.0 | Singlet | C-C (biphenyl linkage) |

| ¹³C | ~130.0 | Singlet | Ar-C |

| ¹³C | ~120.0 | Singlet | Ar-C |

| ¹³C | ~113.0 | Singlet | Ar-C |

| ¹³C | ~112.0 | Singlet | Ar-C |

| ¹³C | 55.3 | Singlet | -OCH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

To further confirm the structural assignments and to probe the spatial relationships between atoms, two-dimensional (2D) NMR experiments are employed. These techniques provide correlation data that is invaluable for complex structure elucidation. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC spectra would confirm the connectivity between the methoxy protons and their attached carbon, as well as correlations between aromatic protons and neighboring carbons, including across the biphenyl (B1667301) linkage.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. In the case of this compound, an HSQC spectrum would show a clear correlation between the methoxy protons and the methoxy carbon, as well as correlations for each aromatic C-H pair.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): This technique is used to determine the spatial proximity of atoms. For this compound, ROESY can provide information about the through-space interactions between protons on the two different phenyl rings, which can help to define the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. miamioh.educhemguide.co.uk

For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule (C₁₄H₁₄O₂). nih.govrsc.org The experimentally determined monoisotopic mass would be very close to the calculated value of 214.0994 Da. nih.gov

Electron impact (EI) ionization is a common technique used in mass spectrometry that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" for the compound. For aryl ethers like this compound, characteristic fragmentation includes a strong molecular ion peak (M+). miamioh.edu Common fragmentation pathways involve cleavage of the C-O bond beta to the aromatic ring with a subsequent loss of CO. miamioh.edu The analysis of these fragments helps to piece together the structure of the original molecule. youtube.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the types of atoms and the bonds connecting them. This makes it an excellent tool for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides a characteristic spectrum representing the functional groups within a molecule. edinst.combruker.com The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure.

Interactive Data Table: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000-2850 | C-H stretch | Aromatic and Methyl C-H |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250-1000 | C-O stretch | Aryl Ether |

| ~800-700 | C-H bend | Aromatic C-H out-of-plane bending |

The presence of strong bands in the C-O stretching region is characteristic of the ether linkages, while the bands in the aromatic region confirm the presence of the benzene (B151609) rings. The specific pattern of the C-H out-of-plane bending bands can also provide information about the substitution pattern on the aromatic rings.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound has provided a detailed view of its molecular architecture in the solid state. ias.ac.inias.ac.in

The analysis revealed that this compound crystallizes in the monoclinic space group P2₁/c. ias.ac.inias.ac.in Key structural features determined from this study include:

Inter-ring Torsion Angle: The two phenyl rings are not coplanar but are twisted with respect to each other. The average torsion angle about the central C-C bond is approximately 37.5°. ias.ac.inias.ac.in

Planarity of Phenyl Rings: Both phenyl rings are individually planar. ias.ac.in

Orientation of Methoxy Groups: The oxygen atoms of the methoxy groups are slightly deviated from the plane of their respective rings. ias.ac.inias.ac.in

Intermolecular Interactions: The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds, which link the molecules together in the crystal lattice. ias.ac.inias.ac.in

The bond lengths and angles within the molecule are in good agreement with those of analogous structures. ias.ac.in

Conformational Analysis of Biphenyl Linkage (Dihedral Angles, Planarity)

The conformation of biphenyl and its derivatives is a subject of significant interest, characterized by the rotational flexibility around the central C-C single bond that connects the two phenyl rings. This rotation leads to a non-planar, or twisted, conformation in most cases, a result of the balance between the steric hindrance of the ortho-hydrogens (which favors a twisted state) and the π-conjugation across the rings (which favors a planar state).

In the solid state, the crystal structure of this compound, as determined by X-ray diffraction, reveals a distinctly non-planar conformation. The average torsion angle about the inter-ring C–C bond is 37.5°, with the dihedral angle between the planes of the two phenyl rings being 38.1(2)°. ias.ac.in This value is slightly lower than the dihedral angle observed in the gas phase for biphenyl, which is approximately 42-44°, suggesting that intermolecular interactions within the crystal lattice influence the molecular conformation. ias.ac.in The methoxy groups themselves show slight deviation from the mean planes of their respective rings. ias.ac.in

The dihedral angle of the biphenyl core is highly sensitive to the nature and position of substituents. Various derivatives of this compound exhibit a range of conformations. For instance, in a crystal of N,N′-dibenzyl-3,3′-dimethoxybenzidine, the central biphenyl moiety is essentially planar, a conformation stabilized by intramolecular hydrogen bonds, although theoretical DFT calculations suggest a twisted conformation would otherwise be more stable. iucr.org In contrast, dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate features a biphenyl twist with a dihedral angle of 29.11 (10)°. nih.gov An even more striking case is dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate, where the molecule is centrosymmetric, forcing the benzene rings to be coplanar—a relatively uncommon feature for biphenyl compounds. iucr.org

| Compound | Biphenyl Dihedral Angle (°) | Reference |

|---|---|---|

| This compound | 38.1(2) | ias.ac.in |

| Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate | 29.11(10) | nih.gov |

| Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate | 0 (Coplanar by symmetry) | iucr.org |

| N,N′-Dibenzyl-3,3′-dimethoxybenzidine | Essentially planar | iucr.org |

Supramolecular Assembly and Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal lattice, known as supramolecular assembly, is governed by a network of non-covalent intermolecular interactions. In the case of this compound, the crystal structure is monoclinic with the space group P21/c. ias.ac.in

The primary force dictating the crystal cohesion and packing is a set of three distinct intermolecular C–H…O hydrogen bonds. ias.ac.in These interactions involve hydrogen atoms from the phenyl rings and methyl groups acting as donors to the oxygen atoms of the methoxy groups on adjacent molecules. The molecular packing can be described as molecules lying in reversed orientations, staggering along the bc-plane, and linked together by this network of C–H…O bonds. ias.ac.in

The nature of supramolecular assembly can vary significantly in substituted analogs. In crystals of N,N′-dibenzyl-3,3′-dimethoxybenzidine, molecules are linked by C—H⋯O hydrogen bonds that generate R2(24) ring motifs. iucr.org These contacts stack adjacent molecules to form a distinctive one-dimensional ladder-like structure. iucr.org In other derivatives, such as dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate, strong hydrogen bonding is absent, and the crystal packing is primarily dominated by weaker van der Waals forces. nih.gov Similarly, the packing of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate is also directed mainly by van der Waals forces, though weak C—H···O interactions appear to have some influence. iucr.org A different type of interaction is observed in 4,4′-diiodo-3,3′-dimethoxybiphenyl, where molecules are linked by I⋯O interactions with intermolecular distances significantly shorter than the sum of the van der Waals radii, indicating a notable halogen bond. iucr.org

| Compound | Crystal System | Dominant Intermolecular Interactions | Resulting Supramolecular Structure | Reference |

|---|---|---|---|---|

| This compound | Monoclinic | C–H…O hydrogen bonds | Staggered packing in reversed orientations | ias.ac.in |

| N,N′-Dibenzyl-3,3′-dimethoxybenzidine | Not specified | C—H⋯O hydrogen bonds | One-dimensional ladder-like structure | iucr.org |

| Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate | Monoclinic | van der Waals forces | Corrugated layers | nih.gov |

| 4,4′-Diiodo-3,3′-dimethoxybiphenyl | Monoclinic | I⋯O interactions (Halogen bonding) | Linked molecules on inversion centers | iucr.org |

Theoretical and Computational Investigations of 3,3 Dimethoxybiphenyl Systems

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of molecules like 3,3'-dimethoxybiphenyl. researchgate.netrsc.orgchemrevlett.com These computational methods provide detailed insights into the electronic structure, geometry, and spectroscopic characteristics of the molecule, complementing experimental findings. arxiv.orgnih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and nuclear structures of many-body systems due to its favorable balance between computational cost and accuracy. arxiv.orgresearchgate.net Geometry optimizations are frequently performed at the DFT level, as it provides reliable geometric parameters. arxiv.orggoogle.com The process typically involves solving the Kohn-Sham equations, calculating the forces on the atoms, and adjusting their positions to minimize the system's energy. arxiv.org For enhanced accuracy, especially in systems with noncovalent interactions, dispersion corrections are often included in DFT calculations. google.com

In the context of this compound, DFT calculations are used to determine its most stable three-dimensional arrangement of atoms. These calculations can predict key geometric parameters such as the dihedral angle between the two phenyl rings and the bond lengths and angles involving the methoxy (B1213986) groups. The electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be elucidated. mdpi.comnih.gov This information is crucial for understanding the molecule's reactivity and physical properties. For instance, the energy gap between the HOMO and LUMO can provide insights into the molecule's electronic transitions and chemical reactivity. researchgate.net

| Computational Method | Parameter | Calculated Value |

|---|---|---|

| DFT/B3LYP | Dihedral Angle (Ring-Ring) | ~40-70° researchgate.net |

| DFT/B3LYP | C-O Bond Length (Methoxy) | ~1.36 Å |

| DFT/B3LYP | C-C Bond Length (Inter-ring) | ~1.49 Å |

| DFT/B3LYP | HOMO-LUMO Gap | Data not available in search results |

This table presents hypothetical but plausible data based on typical DFT calculations for similar aromatic compounds, as specific values for this compound were not available in the provided search results. The dihedral angle is based on a reported range for related substituted biphenyls. researchgate.net

Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data. arxiv.orgdtic.mil For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnumberanalytics.com These predictions are based on the optimized molecular geometry and the calculated electronic environment of the atoms. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com For this compound, the rotation around the bond connecting the two phenyl rings leads to different conformers with varying energies. rsc.org Computational methods can be used to calculate the relative energies of these conformers, identifying the most stable (lowest energy) conformation. numberanalytics.comnih.gov This is crucial for understanding the molecule's behavior and properties, as they are often dominated by the most stable conformer or an average over accessible conformations. numberanalytics.com The energy differences between conformers and the energy barriers for their interconversion can also be determined, providing insights into the molecule's flexibility. nih.gov

| Computational Method | Spectroscopic Parameter | Predicted Value |

|---|---|---|

| TD-DFT | UV-Vis λmax | Data not available in search results |

| DFT | 1H NMR Chemical Shift (Methoxy) | ~3.8 ppm |

| DFT | IR Stretching Frequency (C-O) | ~1250 cm-1 |

| Conformational Analysis | Parameter | Calculated Value |

| DFT/B3LYP | Relative Energy (Planar vs. Twisted) | Twisted conformer is more stable |

| DFT/B3LYP | Rotational Barrier | Data not available in search results |

This table presents hypothetical but plausible data based on typical computational predictions for similar aromatic compounds, as specific values for this compound were not available in the provided search results.

Mechanistic Studies through Computational Modeling

Computational modeling has become an essential tool for investigating the step-by-step sequence of elementary reactions that constitute a reaction mechanism. numberanalytics.comnih.gov These methods allow for the detailed study of molecular structures and energies of reactants, products, intermediates, and transition states. numberanalytics.com

Computational chemistry allows for the exploration of potential reaction pathways for chemical transformations involving this compound. researchgate.netumich.edu By mapping the potential energy surface of a reaction, researchers can identify the most likely route from reactants to products. numberanalytics.com A key aspect of this is the identification and characterization of transition states, which are the high-energy, short-lived structures that exist at the peak of the energy barrier between reactants and products. numberanalytics.comissuu.com

The geometry of a transition state provides crucial information about the mechanism of a reaction. issuu.com For reactions involving this compound, such as electrophilic substitution or coupling reactions, computational modeling can determine the structure of the transition states, revealing how bonds are broken and formed during the reaction. nih.gov This level of detail is often difficult to obtain through experimental methods alone.

These energetic parameters are fundamental to understanding the kinetics of a reaction. rroij.com A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. nih.gov Computational studies can also provide insights into how factors like solvent and substituents influence reaction rates. numberanalytics.com For reactions involving this compound, this analysis can be used to predict its reactivity in various chemical processes and to design more efficient synthetic routes. nih.gov

| Reaction Type | Computational Method | Parameter | Calculated Value |

|---|---|---|---|

| Electrophilic Nitration | DFT (B3LYP) | Activation Energy (Ea) | Data not available in search results |

| Electrophilic Nitration | DFT (B3LYP) | Reaction Enthalpy (ΔH) | Data not available in search results |

| Suzuki Coupling | DFT (PBE0) | Activation Energy (Ea) | Data not available in search results |

| Suzuki Coupling | DFT (PBE0) | Reaction Enthalpy (ΔH) | Data not available in search results |

This table presents a hypothetical framework for the type of data that can be obtained from computational studies on the reactivity of this compound. Specific values were not available in the provided search results.

Chemical Reactivity and Mechanistic Studies of 3,3 Dimethoxybiphenyl Derivatives

Electrophilic Aromatic Substitution: Regioselectivity and Reaction Outcomes

The reactivity of 3,3'-dimethoxybiphenyl in electrophilic aromatic substitution (SEAr) is governed by the directing effects of the two methoxy (B1213986) (-OCH3) groups. As strong activating groups, they donate electron density to the aromatic rings, primarily at the ortho and para positions. libretexts.org This enhances the nucleophilicity of the rings, making them susceptible to attack by electrophiles.

The positions available for substitution on each ring are C2, C4, C6, and their equivalents C2', C4', C6'. The methoxy groups at C3 and C3' direct incoming electrophiles to the positions ortho (C2, C4, C2', C4') and para (C6, C6') relative to themselves. However, considering the biphenyl (B1667301) system as a whole, the positions para to the methoxy groups (C6 and C6') and the positions ortho to the methoxy groups and also ortho to the inter-ring bond (C2 and C2') are electronically activated. The positions C4 and C4' are ortho to one methoxy group and meta to the inter-ring C-C bond.

The regioselectivity of these reactions is a balance between electronic activation and steric hindrance. Substitution at the C2 and C2' positions is often sterically hindered by the adjacent aromatic ring. Therefore, electrophilic attack predominantly occurs at the less hindered and highly activated C4, C4', C6, and C6' positions.

Reaction Outcomes:

Formylation: The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3), is an effective method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgjk-sci.commychemblog.com This reaction introduces a formyl (-CHO) group onto the aromatic ring. ijpcbs.com For this compound, formylation is expected to occur at the positions most activated by the methoxy groups, typically the para position relative to the directing group, if sterically accessible. jk-sci.com

Nitration: The nitration of dialkoxybenzenes can exhibit complex regioselectivity. nih.gov For this compound, the reaction with nitrating agents (e.g., nitric acid in sulfuric acid) is anticipated to yield nitro derivatives. The substitution pattern is directed by the activating methoxy groups, leading to the introduction of nitro groups at the ortho and para positions. youtube.comresearchgate.net The precise distribution of mono- and di-nitro products depends on the reaction conditions.

Halogenation: Bromination of this compound leads to substitution at the positions para to the methoxy groups, yielding 6,6'-dibromo-3,3'-dimethoxybiphenyl, illustrating the strong directing effect of the methoxy substituents.

| Reaction | Reagents | Primary Product Type | Expected Regioselectivity |

|---|---|---|---|

| Formylation | Vilsmeier Reagent (DMF/POCl3) | Aldehyde | Substitution at C4/C4' and/or C6/C6' |

| Nitration | HNO3/H2SO4 | Nitroarene | Substitution at C4/C4' and/or C6/C6' |

| Bromination | Br2 | Aryl Bromide | Substitution at C6/C6' |

Functional Group Transformations and Derivatization

The cleavage of the aryl methyl ether bonds in this compound to yield 3,3'-dihydroxybiphenyl is a crucial transformation, often serving as a key step in the synthesis of more complex molecules, such as chiral ligands. Various reagents are effective for this demethylation process.

Boron Tribromide (BBr3): This reagent is highly effective for the cleavage of aryl methyl ethers at or below room temperature. nih.gov The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nrochemistry.com It is noted to be particularly smooth for the demethylation of this compound. nih.gov Typically, one mole of BBr3 is used per ether group. nih.gov The reaction is usually performed in an inert solvent like dichloromethane (B109758) at low temperatures (e.g., -80 °C to room temperature). researchgate.net

Pyridinium (B92312) Hydrochloride: Heating an aryl methyl ether with molten pyridinium hydrochloride (at temperatures around 140-200 °C) is a classic and effective method for demethylation. wikipedia.orgscholaris.ca The reaction involves the transfer of a proton from the pyridinium ion to the ether oxygen, followed by nucleophilic attack by the chloride ion on the methyl group, releasing methyl chloride. This method is often performed without a solvent. wikipedia.org

Hydrobromic Acid (HBr): Refluxing in concentrated hydrobromic acid, often with acetic acid as a co-solvent, is a more traditional and harsher method for ether cleavage. wikipedia.org While effective for this compound, these conditions can be too severe for substrates with sensitive functional groups. nih.gov

| Methodology | Reagent | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Lewis Acid Cleavage | Boron Tribromide (BBr3) | Dichloromethane, -80 °C to RT | High efficiency, mild conditions; reagent is moisture-sensitive. nih.govresearchgate.net |

| Acidic Salt Fusion | Pyridinium Hydrochloride | Neat, ~140-200 °C | Effective, solvent-free; requires high temperatures. wikipedia.orgwikipedia.org |

| Strong Acid Cleavage | Hydrobromic Acid (HBr) | Reflux in HBr/Acetic Acid | Classical method; harsh conditions can limit substrate scope. nih.govwikipedia.org |

The biphenyl core of this compound is relatively stable to oxidation. However, derivatives of this compound can undergo specific oxidation and reduction reactions.

Oxidation: While direct oxidation of the this compound aromatic system requires harsh conditions and is not typically a selective process, derivatives can be designed for specific oxidative coupling reactions. Electrochemical oxidation of related dimethoxy-substituted tetrahydroisoquinoline derivatives has been studied, leading to the formation of dihydroisoquinolinium salts rather than intramolecular aryl-aryl coupled products. nih.gov

Reduction: The reduction of nitro groups introduced onto the this compound scaffold is a synthetically important reaction, as it provides access to the corresponding amino compounds. These amines are valuable precursors for dyes, polymers, and further derivatization. A common synthetic sequence involves the nitration of the biphenyl system followed by the reduction of the nitro groups. Numerous methods are available for the reduction of aromatic nitro compounds to anilines, including:

Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C) or Raney nickel with hydrogen gas is a clean and efficient method. acs.org

Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) are widely used for this transformation. acs.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be employed. acs.org

Other Reagents: Sodium hydrosulfite or tin(II) chloride are also effective for this reduction. ijpcbs.comacs.org

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. mychemblog.comresearchgate.net

Substitution reactions on this compound can occur on both the aromatic rings and the methoxy groups themselves.

Aromatic Moieties: As detailed in Section 5.1, the primary substitution reaction on the aromatic rings is electrophilic aromatic substitution. The electron-rich nature of the rings, conferred by the methoxy groups, makes them poor candidates for nucleophilic aromatic substitution unless strong electron-withdrawing groups (like nitro groups) are also present on the ring.

Methoxy Moieties: The primary "substitution" reaction involving the methoxy groups is O-demethylation, which is an ether cleavage reaction as described in Section 5.2.1. This is formally a nucleophilic substitution on the methyl group (an SN2 reaction), where the aryl oxide acts as the leaving group and a nucleophile (e.g., bromide from BBr3 or chloride from pyridinium hydrochloride) attacks the methyl carbon. nih.gov

Role as Ligands and Substrates in Transition Metal Catalysis

Derivatives of this compound are fundamentally important as precursors in the synthesis of a class of privileged atropisomeric chiral phosphine (B1218219) ligands. The biphenyl backbone provides a rigid and sterically defined scaffold that, when appropriately substituted, can create a chiral environment around a metal center.

(R)- and (S)-MeO-BIPHEP: The ligand (6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine), known as MeO-BIPHEP, is a highly effective chiral diphosphine ligand used in asymmetric catalysis. sigmaaldrich.com Its synthesis relies on this compound as a key starting material. The synthesis involves functionalization at the 2 and 2' positions (ortho to the methoxy groups), typically through lithiation followed by reaction with a phosphorus electrophile. The methoxy groups at the 6 and 6' positions (in the final ligand nomenclature, which originates from the 3,3' positions of the starting material) play a critical role in defining the steric and electronic properties of the ligand. Ruthenium and Rhodium complexes of MeO-BIPHEP are highly effective for the asymmetric hydrogenation of various C=O, C=C, and C=N bonds. pnas.orgstrem.com It has also been applied in palladium-catalyzed asymmetric Heck reactions and polyene cyclizations. scholaris.ca

SPhos: 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) is another prominent biaryl monophosphine ligand from the Buchwald ligand family. While not directly synthesized from this compound, its structure contains the 2',6'-dimethoxybiphenyl core, which is structurally analogous. The synthesis of SPhos highlights the importance of the dimethoxybiphenyl scaffold in ligand design. nih.gov SPhos is exceptionally effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, particularly for challenging substrates like aryl chlorides. wikipedia.orgwikipedia.org The ligand's bulk and electron-donating properties facilitate the oxidative addition and reductive elimination steps in the catalytic cycle. wikipedia.org

The design of these ligands leverages the steric bulk of the phosphine groups and the electronic influence of the methoxy substituents on the biphenyl framework. This combination creates a well-defined chiral pocket that enables high levels of enantioselectivity in a wide range of transition metal-catalyzed reactions. pnas.orgnih.gov

| Ligand | Structural Precursor Motif | Key Applications in Catalysis |

|---|---|---|

| MeO-BIPHEP | This compound | Asymmetric Hydrogenation (Ru, Rh), Asymmetric Heck Reactions (Pd). scholaris.castrem.com |

| SPhos | 2',6'-Dimethoxybiphenyl | Suzuki-Miyaura Cross-Coupling (Pd), Buchwald-Hartwig Amination (Pd). wikipedia.orgwikipedia.org |

Mechanistic Investigations of Palladium-Catalyzed Cross-Coupling Reactions

The formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, with the Suzuki-Miyaura coupling being a prominent example for creating biaryl compounds. libretexts.orggre.ac.uk While specific mechanistic studies focused solely on this compound are not extensively detailed in readily available literature, the general, well-established mechanism for Suzuki-Miyaura couplings provides a robust framework for understanding its reactivity. libretexts.orgyoutube.comlibretexts.org This mechanism universally involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

The catalytic cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition with an aryl halide (e.g., a halogenated this compound derivative). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Palladium(II) intermediate. libretexts.orgyoutube.com The reactivity of the halide in this step follows the general trend I > Br > OTf >> Cl. libretexts.org

The subsequent and often rate-determining step is transmetalation . digitellinc.com In this phase, a base activates an organoboron compound (such as a boronic acid or ester derivative of the coupling partner) to form a boronate species. This activated species then reacts with the Pd(II) intermediate, transferring its organic group to the palladium center and displacing the halide. libretexts.orgresearchgate.net

The final step of the cycle is reductive elimination . The two organic groups attached to the palladium center couple, forming the new carbon-carbon bond of the final biaryl product. This process simultaneously regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com The presence of bulky substituents near the coupling site, such as the methoxy groups in ortho-substituted biphenyls, can influence the rate and efficiency of these steps. researchgate.net

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the aryl-halide bond. | Ar-X, Pd(0)Ln | Ar-Pd(II)-X Ln |

| Transmetalation | Transfer of an organic group from the organoboron reagent to the Pd(II) center. | Ar-Pd(II)-X Ln, Ar'-B(OR)2, Base | Ar-Pd(II)-Ar' Ln |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Ar-Pd(II)-Ar' Ln | Ar-Ar', Pd(0)Ln |

Catalytic Hydrogenation and Cycloaddition Reactions

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental reaction for the saturation of aromatic systems. For this compound, this process involves the reduction of the aromatic rings to form the corresponding dimethoxybicyclohexyl derivative. This transformation is typically carried out using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. youtube.com

Commonly employed catalysts for the hydrogenation of aromatic rings include platinum- and palladium-based systems, such as Platinum(IV) oxide (PtO₂) and Palladium on carbon (Pd/C), as well as Raney nickel. acs.org The reaction conditions, including temperature, pressure, and choice of catalyst, significantly influence the reaction rate and the stereochemistry of the resulting saturated rings. acs.orgresearchgate.net For instance, hydrogenation of substituted biphenyls over Pd/C or Platinum catalysts tends to reduce the unsubstituted ring, whereas Raney nickel favors the reduction of the substituted ring. acs.org The presence of methoxy groups on the biphenyl core can influence the thermodynamics of hydrogenation. mdpi.com While high temperatures and pressures are often required to overcome the aromatic stability, milder conditions can sometimes be achieved using highly active catalysts like rhodium complexes. youtube.comnih.gov The process generally proceeds through the formation of partially hydrogenated intermediates, such as cyclohexylbenzene (B7769038) derivatives, before complete saturation is achieved. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds by combining two or more unsaturated molecules. wikipedia.org The biphenyl system, with its conjugated π-electron system, can theoretically participate in such reactions, although it is less reactive than simple dienes due to its aromaticity. These reactions are classified based on the number of π-electrons contributed by each component. wikipedia.org

For example, a [4+2] cycloaddition, or Diels-Alder reaction, would involve one of the phenyl rings of this compound acting as the 4π-electron component (diene) reacting with a 2π-electron component (dienophile). libretexts.org However, the high resonance energy of the benzene (B151609) ring makes it a reluctant participant in thermal Diels-Alder reactions. More common are photochemical [2+2] cycloadditions, where photoexcitation of the aromatic ring allows it to react with an alkene to form a four-membered ring. libretexts.orgresearchgate.net Another possibility is the [3+2] dipolar cycloaddition, where a 1,3-dipole reacts across two atoms of one of the phenyl rings to form a five-membered heterocyclic ring. libretexts.orgresearchgate.net The feasibility and outcome of these reactions would be highly dependent on the specific reaction partners and conditions, such as the use of catalysts or photochemical activation.

Electrochemical Behavior and Applications

Redox Potentials and Electron Transfer Processes

The electrochemical behavior of this compound is characterized by its ability to undergo electron transfer processes, specifically oxidation. The presence of electron-donating methoxy groups (-OCH₃) on the biphenyl framework lowers the oxidation potential compared to unsubstituted biphenyl. acs.org This is because the methoxy groups increase the electron density of the aromatic rings, making it easier to remove an electron.

The oxidation process typically involves the stepwise removal of electrons. The first step is the formation of a radical cation, and a second, more difficult oxidation can lead to a dication. These processes can be studied using techniques like cyclic voltammetry, which measures the current response to a sweeping potential. sciforum.net The potential at which the peak current occurs is indicative of the redox potential of the compound. rsc.org The reversibility of these electron transfers is a key factor; a reversible process shows both an oxidation peak and a corresponding reduction peak on the reverse scan.

Table 2: Representative Oxidation Potentials of Methoxy-Substituted Aromatic Compounds

| Compound | Oxidation Potential (V vs. reference electrode) | Measurement Conditions |

|---|---|---|

| Anisole (Methoxybenzene) | ~1.3 - 1.5 | Acetonitrile, vs. Ag/AgCl |

| 1,2-Dimethoxybenzene | ~1.1 - 1.3 | Acetonitrile, vs. Ag/AgCl |

| 1,4-Dimethoxybenzene | ~1.0 - 1.2 | Acetonitrile, vs. Ag/AgCl |

| Biphenyl | ~1.8 - 2.0 | Acetonitrile, vs. Ag/AgCl |

Note: These are approximate values gathered from general chemical principles and analogous compounds to illustrate expected trends. The exact potential depends heavily on experimental conditions.

Use as Redox Shuttles in Asymmetric Electrochemical Synthesis

A redox shuttle is a molecule that can be reversibly oxidized and reduced at a specific potential and is used to mediate electron transfer between an electrode and a substrate in solution. nih.gov This indirect electrolysis can be particularly useful in asymmetric synthesis, where the goal is to produce a chiral molecule with a preference for one enantiomer over the other. nih.govuwindsor.ca

In the context of asymmetric electrochemical synthesis, a redox shuttle like a derivative of this compound could play a crucial role. The process would involve the shuttle being oxidized (or reduced) at the electrode surface. This charged form of the shuttle then diffuses into the bulk solution where it interacts with the achiral substrate in the presence of a chiral catalyst or auxiliary. ddugu.ac.in The shuttle transfers an electron to (or from) the substrate, initiating a chemical transformation that, under the influence of the chiral environment, proceeds stereoselectively to form the desired chiral product. nih.gov After the electron transfer, the shuttle is returned to its original oxidation state and can diffuse back to the electrode to begin the cycle again.

The advantages of using a redox shuttle include:

Avoiding substrate fouling: The substrate does not come into direct contact with the electrode, preventing potential decomposition or polymerization on the electrode surface.

Lowering overpotentials: The shuttle can be chosen to have a redox potential close to the thermodynamic potential of the desired reaction, reducing the energy required.

Enabling homogeneous reactions: The key chemical transformation occurs in the solution phase, which can be easier to control and optimize for high enantioselectivity. uwindsor.ca

The suitability of this compound or its derivatives as redox shuttles stems from their ability to undergo stable and reversible redox cycles, a property enhanced by the methoxy groups. researchgate.net By tuning the substitution pattern on the biphenyl core, the redox potential can be adjusted to match the specific requirements of the synthetic transformation.

Advanced Materials Applications and Polymer Chemistry

Polymer Synthesis and Functionalization

Derivatives of 3,3'-dimethoxybiphenyl, particularly this compound-4,4'-diamine, serve as key monomers in the synthesis of various polymeric structures. These polymers can be further modified to create advanced composite materials with tailored properties.

The diamine derivative of this compound, this compound-4,4'-diamine, is a versatile monomer for polycondensation reactions. It can be reacted with various dicarboxylic acids to form a range of polyamides. For instance, new polymers have been synthesized by reacting this compound-4,4'-diamine with dicarboxylic acids such as glutaric acid, adipic acid, and isophthalic acid in a solvent mixture of dimethylformamide (DMF) and pyridine (B92270).

Another approach involves the reaction of this compound-4,4'-diamine with maleic anhydride (B1165640) in DMF. This initial reaction is followed by treatment with an initiator, such as ammonium (B1175870) persulfate, to induce polymerization. These polycondensation reactions result in the formation of polymeric scaffolds that can be further functionalized for various applications.

The following table summarizes the types of polymers synthesized from this compound-4,4'-diamine and their corresponding co-monomers.

| Polymer Type | Co-monomer |

| Polyamide | Glutaric acid |

| Polyamide | Adipic acid |

| Polyamide | Isophthalic acid |

| Polymer from anhydride | Maleic anhydride |

The polymers synthesized from this compound-4,4'-diamine can be used to create polymer blends and nanocomposites with enhanced properties. These materials are formed by mixing the synthesized polymers with other natural or synthetic polymers, and subsequently with nanoparticles.

For example, polymer blends have been prepared by mixing the polymers derived from this compound-4,4'-diamine with either polyvinyl alcohol (a synthetic polymer) or chitosan (B1678972) (a natural polymer). These blends can then be further modified by the inclusion of nanoparticles, such as silica (B1680970) nanoparticles, to form novel nanocomposites. The final properties of these nanocomposites are dependent on the polymer matrix, the functional groups present, the size and shape of the nanofillers, their dispersion within the matrix, and the interfacial interactions between the components.

The table below outlines the components used in the formation of these advanced materials.

| Material Type | Base Polymer from this compound Derivative | Blending Polymer | Nanofiller |

| Polymer Blend | Polyamide or Polymer from maleic anhydride | Polyvinyl alcohol | Not Applicable |

| Polymer Blend | Polyamide or Polymer from maleic anhydride | Chitosan | Not Applicable |

| Nanocomposite | Polymer Blend | Not Applicable | Silica nanoparticles |

The synthesis of aromatic polyketones often proceeds via Friedel-Crafts acylation, where an electron-rich aromatic compound reacts with a dicarboxylic acid chloride. While methoxybiphenyls are used as monomers for this purpose, research has predominantly focused on the use of 2,2'-dimethoxybiphenyl. rsc.orgacs.orgpreprints.org The methoxy (B1213986) groups in the 2,2'-position activate the aromatic rings for electrophilic substitution. Extensive searches of the available literature did not yield specific examples of this compound being utilized as a monomer for the synthesis of aromatic polyketones.

Metal-Organic Frameworks (MOFs) Linker Chemistry

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The structure and properties of MOFs are highly dependent on the geometry and functionality of these organic linkers.

Derivatives of this compound have been specifically designed and synthesized to act as organic linkers in the construction of MOFs. The key derivative for this application is 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid. The synthesis of this dicarboxylate linker typically involves the preparation of an intermediate compound, dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate. This intermediate is then hydrolyzed to yield the final dicarboxylic acid linker, which can be used in the solvothermal synthesis of MOFs. The presence of the methoxy groups and the biphenyl (B1667301) core in the linker influences the resulting structure and properties of the MOF.

Development of Functional Organic Materials

The unique molecular structure of this compound and its derivatives makes them suitable for the development of various functional organic materials, including liquid crystals.

One notable example is the use of 4,4'-Bis(hexyloxy)-3,3'-dimethoxybiphenyl in the synthesis of triphenylene-based discotic liquid crystalline polymers. acs.org In this process, the substituted this compound derivative undergoes a reaction to form a more complex triphenylene (B110318) core. This triphenylene unit is then subjected to demethylation and subsequent condensation with a long-chain dihalide, such as 1,11-dibromoundecane, to yield a discotic liquid crystalline polymer. acs.org These types of polymers are of interest for their self-organizing properties and potential applications in electronic and optical devices. The specific substitution pattern on the this compound starting material is crucial for achieving the desired final structure and liquid crystalline properties.

Dual-State Emitters and Sensor Probes

Based on a comprehensive review of available scientific literature, there is no direct evidence to suggest the application of this compound as a dual-state emitter or a primary component in sensor probes. Research in the field of dual-state emitters tends to focus on other classes of molecules. Similarly, while the biphenyl scaffold is utilized in the design of some sensor materials, specific research detailing the use of the 3,3'-dimethoxy substituted variant in sensor probe applications is not prominent in the reviewed sources.

Staining Agents and Electroactive Polymeric Compounds

While this compound itself is not directly used as a staining agent or in the synthesis of electroactive polymers, its derivatives, particularly 3,3'-dimethoxybenzidine (B85612) and this compound-4,4'-diamine, serve as significant precursors in these applications.

Staining Agents Derived from 3,3'-Dimethoxybenzidine

3,3'-Dimethoxybenzidine, a derivative of this compound, is a key intermediate in the synthesis of a class of azo dyes. jmcprl.netnih.govepa.gov These dyes have been widely used for coloring various materials, including textiles, paper, plastics, and rubber. nih.govepa.gov The Society of Dyers and Colourists reported the production of 89 dyes based on 3,3'-dimethoxybenzidine in 1971. nih.gov

These dyes are of significant interest not only for their coloring properties but also from a toxicological perspective. epa.gov Health and environmental agencies have raised concerns because these dyes can be metabolized back to 3,3'-dimethoxybenzidine, which is reasonably anticipated to be a human carcinogen. nih.govepa.govnih.govnih.gov This metabolic cleavage of the azo linkage can occur via azoreductases found in the liver, as well as by intestinal and skin bacteria. epa.gov

The table below lists some of the dyes derived from 3,3'-dimethoxybenzidine.

| Dye Name | C.I. Name | Applications |

| Direct Blue 1 | Direct Blue 1 | Textiles, Paper |

| Direct Blue 8 | Direct Blue 8 | Textiles, Paper |

| Direct Blue 15 | Direct Blue 15 | Textiles, Paper |

| Direct Blue 76 | Direct Blue 76 | Textiles, Paper |

| Direct Blue 98 | Direct Blue 98 | Textiles, Paper |

| Direct Blue 218 | Direct Blue 218 | Textiles, Paper |

| Pigment Orange 16 | Pigment Orange 16 | Plastics, Rubber |

Electroactive Polymeric Compounds from this compound Derivatives

Recent research has demonstrated the use of this compound-4,4'-diamine, another derivative of this compound, in the synthesis of novel polymers. One study highlights that benzidine (B372746) derivatives, including this compound-4,4'-diamine, are utilized in creating electroactive organic polymeric compounds.

In this research, new polymers were synthesized using this compound-4,4'-diamine as a starting material, which was reacted with various acids such as malic anhydride, glutaric acid, adipic acid, or isophthalic acid. The resulting polymers were then blended with other polymers like polyvinyl alcohol or chitosan and mixed with silica nanoparticles to create nanocomposites. These materials are being explored for various applications, including their biological activity.

The following table summarizes the synthesis of polymers from this compound-4,4'-diamine as described in the study.

| Starting Material | Reactant | Resulting Polymer/Compound |

| This compound-4,4'-diamine | Malic anhydride, followed by ammonium persulfate | Polymer [II] |

| This compound-4,4'-diamine | Glutaric acid | Polymer [III] |

| This compound-4,4'-diamine | Adipic acid | Polymer [IV] |

| This compound-4,4'-diamine | Isophthalic acid | Polymer [V] |

Emerging Research Directions and Future Outlook

Advancements in Sustainable Synthesis and Catalysis

The synthesis of biphenyl (B1667301) derivatives, including 3,3'-Dimethoxybiphenyl, has traditionally relied on cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While effective, these methods often involve the use of hazardous solvents and expensive, non-recyclable catalysts. researchgate.netnih.govrsc.org The future of this compound synthesis is geared towards greener and more sustainable practices.

Recent advancements focus on the development of highly efficient and recyclable catalytic systems. For instance, research has demonstrated the utility of palladium-based nanocatalysts for Suzuki-Miyaura reactions conducted in aqueous media. nih.gov Using water as a solvent is advantageous due to its non-flammable nature, lack of toxicity, and low cost, making it ideal for industrial-scale production. researchgate.net Furthermore, catalysts like palladium on carbon have been shown to be effective and are more economical alternatives to complex catalyst systems. researchgate.net

| Parameter | Traditional Synthesis (e.g., Suzuki-Miyaura) | Emerging Green Synthesis |

|---|---|---|

| Solvent | Organic solvents (e.g., Toluene, THF) | Water, green solvents |

| Catalyst | Homogeneous Palladium complexes | Heterogeneous, recyclable nanocatalysts (e.g., Pd/C, magnetically recoverable catalysts) researchgate.netnih.gov |

| Reaction Conditions | Often requires inert atmosphere | Can be performed under air, milder conditions rsc.org |

| Work-up | Solvent extraction | Simple filtration, magnetic separation rsc.orgnih.gov |

| Sustainability | Generates significant chemical waste | Reduced waste, catalyst recycling, use of benign solvents researchgate.netnih.gov |

High-Throughput Screening and Automated Synthesis Methodologies

The discovery and optimization of chemical reactions and new materials can be significantly accelerated through high-throughput screening (HTS) and automated synthesis. combichemistry.comnih.gov These methodologies are becoming increasingly important in chemical research and are poised to impact the future development of this compound and its derivatives.